2-(7-Chloro-4-hydroxy-1-methylisoquinoline-3-carboxamido)acetic acid
CAS No.: 916171-78-3
Cat. No.: VC20149383
Molecular Formula: C13H11ClN2O4
Molecular Weight: 294.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 916171-78-3 |
|---|---|
| Molecular Formula | C13H11ClN2O4 |
| Molecular Weight | 294.69 g/mol |
| IUPAC Name | 2-[(7-chloro-4-hydroxy-1-methylisoquinoline-3-carbonyl)amino]acetic acid |
| Standard InChI | InChI=1S/C13H11ClN2O4/c1-6-9-4-7(14)2-3-8(9)12(19)11(16-6)13(20)15-5-10(17)18/h2-4,19H,5H2,1H3,(H,15,20)(H,17,18) |
| Standard InChI Key | GJXSIWAHDZXUNY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C=C(C=CC2=C(C(=N1)C(=O)NCC(=O)O)O)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure combines an isoquinoline backbone with strategic substitutions that influence its reactivity and solubility (Table 1).
Structural Features
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Isoquinoline Core: A bicyclic system comprising a benzene ring fused to a pyridine ring.
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Substituents:
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Acetic Acid Side Chain: Introduces a carboxylic acid functionality (pKa ≈ 2.8), critical for salt formation and solubility .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 306.69 g/mol |
| LogP (Partition Coefficient) | ~1.2 (estimated) |
| Solubility in Water | 25 mg/mL (pH 7.4) |
| Melting Point | 215–220°C (decomposes) |
Synthesis and Manufacturing
The synthesis of 2-(7-Chloro-4-hydroxy-1-methylisoquinoline-3-carboxamido)acetic acid involves multi-step organic transformations, drawing parallels to FG-4592 (Roxadustat) synthesis .
Key Synthetic Routes
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Isoquinoline Core Formation:
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Oxidation and Functionalization:
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Chlorination at Position 7:
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Electrophilic aromatic substitution using Cl₂ or SOCl₂ introduces the chloro group.
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Catalyst: FeCl₃ (anhydrous).
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Acetic Acid Side Chain Attachment:
Analytical Characterization
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